molecular formula C13H22O2 B13164194 2-{Spiro[4.5]decan-8-yl}propanoic acid

2-{Spiro[4.5]decan-8-yl}propanoic acid

Cat. No.: B13164194
M. Wt: 210.31 g/mol
InChI Key: QZOGHQDZFXICSW-UHFFFAOYSA-N
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Description

2-{Spiro[4.5]decan-8-yl}propanoic acid is an organic compound with the molecular formula C13H22O2. It features a unique spiro structure, which consists of two rings sharing a single atom. This compound is characterized by its carboxylic acid functional group and a spirocyclic decane moiety, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Spiro[4.5]decan-8-yl}propanoic acid typically involves the reaction of spirocyclic intermediates with propanoic acid derivatives. One common method includes the use of spiro[4.5]decan-8-one as a starting material, which undergoes a series of reactions including alkylation, reduction, and carboxylation to yield the desired product. The reaction conditions often involve the use of strong bases, reducing agents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{Spiro[4.5]decan-8-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-{Spiro[4.5]decan-8-yl}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Spiro[4.5]decan-8-yl}propanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The spirocyclic structure may also play a role in modulating the compound’s binding affinity and selectivity for different targets .

Comparison with Similar Compounds

Similar Compounds

    2-{Spiro[4.5]decan-8-yl}acetic acid: Similar in structure but with an acetic acid group instead of a propanoic acid group.

    Spiro[4.5]decan-8-one: A precursor in the synthesis of 2-{Spiro[4.5]decan-8-yl}propanoic acid.

    Spiro[4.5]decan-8-ylamine: Contains an amine group instead of a carboxylic acid group.

Uniqueness

This compound stands out due to its specific combination of a spirocyclic structure and a propanoic acid group. This unique configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-spiro[4.5]decan-8-ylpropanoic acid

InChI

InChI=1S/C13H22O2/c1-10(12(14)15)11-4-8-13(9-5-11)6-2-3-7-13/h10-11H,2-9H2,1H3,(H,14,15)

InChI Key

QZOGHQDZFXICSW-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2(CCCC2)CC1)C(=O)O

Origin of Product

United States

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